![molecular formula C18H16FN3O4S B2895313 Ethyl 3-(4-fluorophenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-81-7](/img/structure/B2895313.png)
Ethyl 3-(4-fluorophenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
This compound is a derivative of thieno[3,4-d]pyridazine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring . They are of great interest in the field of organic chemistry due to their potential for pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thieno[3,4-d]pyridazine ring, which is a bicyclic structure containing a thiophene (a five-membered ring with four carbon atoms and one sulfur atom) fused to a pyridazine (a six-membered ring with four carbon atoms and two nitrogen atoms). The compound also contains functional groups such as a fluorophenyl group, a propanoylamino group, and an ethyl ester group .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. For example, the amino group (-NH2) in the propanoylamino moiety could potentially participate in reactions such as acylation or alkylation. The ester group (-COOEt) could undergo reactions such as hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the fluorophenyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability properties .Scientific Research Applications
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. Derivatives of thieno[3,4-d]pyridazine have shown promising inhibitory activity against Gram-positive bacteria, Gram-negative bacteria, and fungi . The presence of the sulfonamide group in these compounds is particularly noteworthy, as sulfonamides are a well-known class of antimicrobials.
Antituberculosis Potential
Thieno[3,4-d]pyridazine derivatives have also been reported to exhibit antituberculosis activity. This is significant given the need for new treatments against resistant strains of tuberculosis .
Antifungal Properties
The antifungal properties of this class of compounds are of interest, especially for the development of new treatments for fungal infections that are resistant to current medications .
Anticancer Research
Compounds with the thieno[3,4-d]pyridazine moiety have been explored for their anticancer properties. This research is crucial in the ongoing search for more effective and targeted cancer therapies .
Agricultural Applications
Some thieno[3,4-d]pyridazine derivatives have been used as herbicides and plant growth regulators. These applications are important for enhancing crop protection and productivity .
Pharmacokinetics and Drug Development
The pharmacokinetic properties of Ethyl 3-(4-fluorophenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate, such as high gastrointestinal absorption and blood-brain barrier permeability, make it a candidate for further drug development. Its inhibitory activity against CYP1A2, an enzyme involved in drug metabolism, is also notable .
Safety and Hazards
properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S/c1-3-13(23)20-16-14-12(9-27-16)15(18(25)26-4-2)21-22(17(14)24)11-7-5-10(19)6-8-11/h5-9H,3-4H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVKGVZJGRGMJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)F)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-fluorophenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate |
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